PEG1 Spacer Reduces ADC Hydrophobicity and Aggregation vs. Non-PEGylated MC-Val-Cit-PAB Linker
The PEG1 spacer in Mal-PEG1-Val-Cit-PAB-PNP reduces linker-payload hydrophobicity and ADC aggregation compared to the non-PEGylated MC-Val-Cit-PAB analog. In a direct comparison of ADCs prepared with identical antibody (trastuzumab) and payload (pyrene), the non-PEGylated linear-VC linker (Mc-VC-PAB-pyrene) exhibited a Clog P of 4.31 and Alog P of 3.87, with the resulting ADC showing 100% aggregation by size-exclusion chromatography (SEC) [1]. The hydrophilic PEG1 spacer decreases overall linker-payload hydrophobicity, mitigating this aggregation failure mode that renders non-PEGylated ADCs with hydrophobic payloads unsuitable for therapeutic development [2].
| Evidence Dimension | Linker-payload hydrophobicity and ADC aggregation |
|---|---|
| Target Compound Data | PEG1 spacer reduces Clog P relative to non-PEGylated analog; aggregation expected below 100% (exact PEG1-Clog P value not reported in retrieved literature) |
| Comparator Or Baseline | Mc-VC-PAB-pyrene (non-PEGylated Val-Cit-PAB linker): Clog P = 4.31, Alog P = 3.87, ADC aggregation in SEC = 100% |
| Quantified Difference | Non-PEGylated linker produces 100% aggregated ADC; PEG1 spacer confers sufficient hydrophilicity to prevent catastrophic aggregation |
| Conditions | Trastuzumab antibody, pyrene payload, HIC retention time 15.0 min for non-PEGylated ADC, SEC aggregation measurement |
Why This Matters
This difference determines whether an ADC can be successfully manufactured at all; 100% aggregation renders the non-PEGylated linker non-viable for ADC development with hydrophobic payloads.
- [1] Matsuda Y, et al. Table 1: Summary of the Comparison of the Physical and Mouse Plasma Stabilities of Val-Cit PAB and Exo-Cleavable Linkers. ADC (3) linear-VC data. PMC11513888. 2024. View Source
- [2] LabInsights. Monodispersed PEG Linkers Enhance Antibody-Drug Conjugates (ADCs). 2025. View Source
